An In-depth Technical Guide to 2-(Pyridin-2-ylamino)acetonitrile: Properties and Applications
An In-depth Technical Guide to 2-(Pyridin-2-ylamino)acetonitrile: Properties and Applications
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-(Pyridin-2-ylamino)acetonitrile, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document delves into the compound's physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. By synthesizing data from peer-reviewed literature and established chemical databases, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Introduction: The Strategic Value of a Bifunctional Scaffold
2-(Pyridin-2-ylamino)acetonitrile, CAS Number 56177-72-3, is a molecule that merges three key functional groups onto a compact scaffold: a pyridine ring, a secondary amine, and a nitrile group. This unique combination imparts a rich chemical reactivity profile, making it a valuable precursor for a diverse range of more complex molecular architectures. The pyridine moiety offers a basic nitrogen atom, capable of hydrogen bonding and coordination with metal centers. The secondary amine acts as a nucleophile and a hydrogen bond donor, while the nitrile group is a versatile functional handle for transformations into amines, carboxylic acids, or various heterocyclic systems.
The strategic importance of this compound lies in its utility as a starting material for synthesizing molecules with potential biological activity. Pyridine-containing structures are prevalent in a vast number of FDA-approved drugs and bioactive compounds, recognized for their ability to engage in critical interactions with biological targets.[1] This guide will provide the core data necessary to harness the potential of 2-(Pyridin-2-ylamino)acetonitrile.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis and drug design. These parameters govern solubility, reactivity, and potential bioavailability.
Physicochemical Properties
The properties of 2-(Pyridin-2-ylamino)acetonitrile are summarized below. It is important to note that while some experimental data is available, many values are computationally predicted and should be used as a guide for experimental design.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₇H₇N₃ | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| Appearance | Typically a solid at room temperature. | Inferred from related structures |
| Boiling Point | 76-77 °C at 2 mmHg | [3] |
| Density | ~1.059 g/mL at 25 °C | [3] |
| Refractive Index | n20/D ~1.525 | [3] |
| logP (calculated) | 0.60 | [4] |
| Topological Polar Surface Area (TPSA) | 62.7 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Solubility | Limited solubility in non-polar organic solvents. Moderate solubility in polar aprotic and protic solvents. The hydrochloride salt form shows enhanced solubility in polar solvents.[5] | [5] |
Field Insight: The calculated logP of 0.60 suggests a favorable balance between hydrophilicity and lipophilicity, a key consideration in early-stage drug discovery for oral bioavailability. However, the presence of multiple hydrogen bond donors and acceptors, reflected in the TPSA of 62.7 Ų, indicates that solubility in non-polar media will be limited. For reactions in non-polar solvents, in situ salt formation or the use of a co-solvent system may be necessary to achieve homogeneity.[5]
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of 2-(Pyridin-2-ylamino)acetonitrile.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the pyridine ring protons, the methylene protons, and the amine proton. While a specific spectrum for 2-(pyridin-2-ylamino)acetonitrile is not readily available in the cited literature, data from the closely related 2-pyridylacetonitrile can be used for comparative purposes. The key difference would be the presence of an NH proton and an upfield shift of the methylene protons due to the adjacent amino group.
-
Pyridine Protons: Expected to appear in the aromatic region (δ 7.0-8.6 ppm), with distinct multiplicities due to spin-spin coupling.[6][7]
-
Methylene Protons (-CH₂CN): Expected as a singlet or doublet (if coupled to NH) in the region of δ 3.5-4.5 ppm.[6]
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 5.0-7.0 ppm.[7]
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the five unique carbons of the pyridine ring, the methylene carbon, and the nitrile carbon.
-
Pyridine Carbons: In the aromatic region, δ 110-160 ppm.
-
Nitrile Carbon (-CN): A characteristic peak around δ 115-120 ppm.
-
Methylene Carbon (-CH₂-): In the aliphatic region, typically δ 30-40 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups.
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N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.
-
C=N and C=C Stretches (Pyridine): Multiple absorptions in the 1400-1600 cm⁻¹ region.
Synthesis and Reactivity
The chemical versatility of 2-(Pyridin-2-ylamino)acetonitrile stems from the reactivity of its constituent functional groups.
Synthesis Workflow
While multiple synthetic routes may exist, a common and logical approach involves the nucleophilic substitution of a leaving group on the pyridine ring by aminoacetonitrile, or the reaction of 2-aminopyridine with a haloacetonitrile. A plausible synthetic pathway is outlined below.
Caption: Plausible synthesis via Nucleophilic Aromatic Substitution.
Experimental Causality: The choice of a base is critical to deprotonate the aminoacetonitrile, increasing its nucleophilicity to attack the electron-deficient pyridine ring. A polar aprotic solvent like DMF or acetonitrile is often chosen to solubilize the reactants and facilitate the SNAr reaction.[8] Heating is typically required to overcome the activation energy of the reaction.
Core Reactivity
The reactivity of 2-(Pyridin-2-ylamino)acetonitrile is dictated by its three primary functional groups.
Caption: Key reactivity sites of 2-(Pyridin-2-ylamino)acetonitrile.
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Pyridine Nitrogen: As the most basic site, this nitrogen is readily protonated in acidic media.[9] This property is crucial for forming salts to enhance aqueous solubility. It also allows the molecule to act as a ligand in coordination chemistry.
-
Amino Group: The secondary amine is nucleophilic and can undergo reactions such as acylation and alkylation. This site is a key point for derivatization to build out molecular complexity.
-
Nitrile Group: The nitrile group is a versatile precursor. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions to form various heterocycles, such as triazoles.[10] The methylene group adjacent to the nitrile is activated and can be deprotonated, allowing for reactions with electrophiles.[10]
Applications in Research and Development
The primary application of 2-(Pyridin-2-ylamino)acetonitrile is as a scaffold and intermediate in medicinal chemistry. Its structural motifs are found in molecules targeting a wide array of biological processes.
Role as a Privileged Structure: The 2-aminopyridine core is considered a "privileged structure" in drug discovery. This means it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[1] By using 2-(Pyridin-2-ylamino)acetonitrile as a starting material, medicinal chemists can rapidly generate libraries of novel compounds for biological screening.[11] Derivatives of related aminopyridines have shown a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1]
Precursor to Fused Heterocyclic Systems: The reactivity of the amine and nitrile groups allows for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems like pyrido[1,2-a]pyrimidines. These fused systems are rigid structures that can present functional groups in well-defined spatial orientations, which is often advantageous for high-affinity binding to protein targets.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling of this chemical should be performed in accordance with a comprehensive safety assessment.
-
Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[14] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][16] Keep away from strong oxidizing agents, acids, and bases.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]
Self-Validating Protocol Insight: Before any reaction, it is critical to confirm the identity and purity of the starting material using techniques like NMR or LC-MS. After the reaction, purification (e.g., by column chromatography or recrystallization) is necessary, and the structure of the final product must be rigorously confirmed by spectroscopic methods to ensure the validity of any downstream biological data.
Conclusion
2-(Pyridin-2-ylamino)acetonitrile is a chemically rich and strategically valuable building block for chemical synthesis. Its combination of a basic pyridine ring, a nucleophilic amine, and a versatile nitrile group provides multiple avenues for chemical elaboration. This guide has detailed its core physicochemical and spectroscopic properties, outlined its synthesis and reactivity, and highlighted its significance in medicinal chemistry. For researchers and drug development professionals, a solid understanding of these fundamental properties is the first step toward unlocking the full potential of this versatile scaffold in the creation of novel and impactful molecules.
References
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